molecular formula C11H12O2 B11938212 4-Carbomethoxyhomocubane CAS No. 40317-63-3

4-Carbomethoxyhomocubane

Cat. No.: B11938212
CAS No.: 40317-63-3
M. Wt: 176.21 g/mol
InChI Key: VZNFAXUDGDVVBT-UHFFFAOYSA-N
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Description

4-Carbomethoxyhomocubane is a complex polycyclic hydrocarbon with the molecular formula C11H12O2 and a molecular weight of 176.2118 g/mol. Its structure is based on the homocubane skeleton, a highly strained and rigid carbon framework, functionalized with a carbomethoxy group at the 4-position. This compound is of significant interest in fundamental research, particularly in the field of high-energy materials and propellants, due to the substantial strain energy stored within its unique molecular architecture. The enthalpy of vaporization (ΔvapH°) for this compound has been determined to be 80.0 kJ/mol, a key thermodynamic property relevant for material science studies . Researchers utilize this compound and its derivatives, such as homocubane-4-carboxylic acid, as critical test cases for evaluating and validating computational force field methods for predicting thermochemical properties like heats of formation . Its synthesis and study contribute to the broader understanding of structure-property relationships in strained organic molecules. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40317-63-3

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

methyl pentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylate

InChI

InChI=1S/C11H12O2/c1-13-10(12)11-7-4-2-3-5(7)9(11)6(3)8(4)11/h3-9H,2H2,1H3

InChI Key

VZNFAXUDGDVVBT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12C3C4C1C5C2C3C5C4

Origin of Product

United States

Synthetic Methodologies for 4 Carbomethoxyhomocubane and Analogues

General Synthetic Strategies for Homocubane Scaffolds

The construction of the homocubane core often leverages the pre-existing, and more accessible, cubane (B1203433) skeleton. A highly efficient strategy involves the "scaffold editing" or isomerization of functionalized cubanes. researchgate.netnih.gov This approach utilizes the inherent strain of the cubane system as a thermodynamic driving force for ring expansion.

One of the most effective methods is the catalyst-facilitated isomerization of acyloxymethylcubanes into acyloxyhomocubanes. researchgate.net This ring-expansion type of scaffold editing can be achieved with high efficiency using a catalytic amount of benzoyl triflate, which can be generated in situ from silver triflate and benzoyl chloride. researchgate.net This transformation provides a direct route to functionalized homocubanes that can serve as versatile intermediates for further derivatization. The reaction generally shows good tolerance for various functional groups, making it a powerful tool for accessing a range of homocubane derivatives. researchgate.net

Targeted Functionalization Approaches: Carbomethoxy Group Incorporation

The introduction of a carbomethoxy group at the C4 position of the homocubane scaffold can be approached through several synthetic pathways. A logical and common strategy in cage chemistry is to introduce the desired functional group at an early stage on a precursor molecule. In this case, a carbomethoxy-substituted cubane would serve as the ideal starting material for a subsequent rearrangement to the homocubane scaffold.

For instance, a precursor such as methyl cubane-1-carboxylate can be converted into an acyloxymethylcubane derivative. This substituted cubane can then undergo the acid-catalyzed ring expansion, as described previously, to yield the corresponding 4-carbomethoxyhomocubane derivative. This approach benefits from the well-established chemistry of cubane functionalization. Commercially available starting materials like dimethyl 1,4-cubanedicarboxylate provide a reliable entry point for obtaining the necessary monofunctionalized cubane precursors. chemistryviews.org

Advanced Synthetic Routes to Homocubane Derivatives

Rearrangement reactions are a cornerstone of cage hydrocarbon synthesis, allowing for the transformation of one polycyclic scaffold into another, often more complex or thermodynamically stable, structure. The isomerization of cubanes to homocubanes is a prime example of a strain-driven rearrangement.

The mechanism for the conversion of acyloxymethylcubanes to acyloxyhomocubanes is proposed to proceed through a carbocationic intermediate. researchgate.net The catalyst, such as benzoyl triflate, facilitates the formation of a cationic center adjacent to the cage. This triggers a skeletal rearrangement where one of the C-C bonds of the cubane ring migrates, leading to a one-carbon ring expansion and the formation of the homocubane framework. researchgate.net Such intricate rearrangements can sometimes lead to the formation of multiple isomers, necessitating careful control of reaction conditions to achieve selectivity. researchgate.netnih.gov For example, the isomerization of 1,4-bis(acyloxymethyl)cubane can result in both D2- and C2-symmetrical bishomocubanes. researchgate.net

PrecursorCatalyst/ConditionsProductKey Transformation
AcyloxymethylcubaneBenzoyl triflate (in situ)AcyloxyhomocubaneRing-expansion isomerization
1,4-Bis(acyloxymethyl)cubaneIn situ prepared catalystD2- and C2-symmetrical bishomocubanesSequential rearrangement
AcyloxymethylcuneanesBenzoyl triflate (in situ)Homocuneanol estersIsomerization

The synthesis of heteroatom-containing cage analogues, such as azahomocubanes, has attracted significant attention, as the replacement of a carbon atom with nitrogen can dramatically alter a molecule's physical and biological properties. rsc.orgscispace.com The synthesis of 1-azahomocubane, a nitrogenous congener of homocubane, highlights a sophisticated use of rearrangement pathways. researchgate.netrsc.org

A successful route to 1-azahomocubane begins with the commercially available dimethyl 1,4-cubanedicarboxylate, which is converted in seven steps to aminocubane. chemistryviews.org The aminocubane is then treated with triflyl azide (B81097) to generate cubyl azide. chemistryviews.orgrsc.org This high-energy intermediate is not isolated but is subjected to an acid-promoted rearrangement, which, similar to a Curtius-like rearrangement, involves the migration of an alkyl group with the displacement of nitrogen gas. total-synthesis.com This key step inserts the nitrogen atom into the cage framework, leading to a seco-azacubane ester intermediate. researchgate.netrsc.org Subsequent functional group manipulations, including reduction, chlorination, and a final base-induced intramolecular cyclization, yield the target 1-azahomocubane. chemistryviews.org This multi-step synthesis underscores the complexity of incorporating heteroatoms into highly strained systems. rsc.orgscispace.comresearchgate.net

Starting MaterialKey IntermediateKey ReactionFinal Product
Dimethyl 1,4-cubanedicarboxylateAminocubaneHofmann/Curtius Rearrangement1-Azahomocubane
AminocubaneCubyl azideAzide formation
Cubyl azideseco-Azacubane esterAcid-promoted rearrangement/N-insertion

Challenges and Innovations in Strained Polycyclic Synthesis

Despite these difficulties, significant innovations have advanced the field. The development of targeted, catalyst-driven scaffold editing provides a more efficient and predictable way to construct the homocubane core from cubane precursors. researchgate.netnih.gov The successful synthesis and isolation of 1-azahomocubane demonstrated that nitrogen atoms can be stably housed within the strained cage, a finding that opens new avenues for creating novel heterocyclic compounds. rsc.orgchemistryviews.org This work highlights an underexplored area of chemical space and is expected to stimulate further development in the synthesis of strained polycyclic heterocycles. scispace.com The interplay between computational predictions and experimental validation continues to be crucial for understanding the stability and reactivity of these unique molecules, guiding future synthetic efforts. researchgate.net

Mechanistic Investigations of 4 Carbomethoxyhomocubane Reactivity

Mechanistic Studies of Chemical Transformations

The chemical transformations of homocubane systems are largely dictated by the relief of cage strain. While specific mechanistic studies focused exclusively on 4-carbomethoxyhomocubane are not extensively detailed in the literature, general principles derived from related homocubane derivatives provide significant insight. The presence of the carbomethoxy group at a bridgehead position (C4) is expected to influence the electronic nature of the cage and, consequently, the pathways of its reactions.

Mechanistic investigations into the rearrangements of cubane-type structures to their corresponding homocubane derivatives have identified the role of catalysts in facilitating these transformations. For instance, the isomerization of acyloxymethylcubanes to acyloxyhomocubanes can be efficiently catalyzed, suggesting that similar catalytic pathways could be relevant for transformations involving this compound. nih.gov These reactions often proceed through cationic intermediates, where the stability and subsequent rearrangement pathways are influenced by the substituents on the cage.

Furthermore, base-induced carbon-carbon bond cleavage is a known transformation in bridgehead-substituted homocubanes. frontiersin.org These reactions exhibit high selectivity, which is governed by the relief of strain in the cage structure. frontiersin.org For this compound, the carbomethoxy group could potentially participate in or influence such transformations, for example, through hydrolysis under basic conditions, which might precede or occur concurrently with cage-opening reactions.

Hydrogenolysis Reactions and Bond Cleavage Patterns in Homocubane Systems

Hydrogenolysis is a chemical reaction that involves the cleavage of a chemical bond by the addition of hydrogen. ncsu.edu In strained polycyclic systems like homocubanes, this reaction can lead to less strained products through the scission of C-C or C-heteroatom bonds.

The bond cleavage patterns in homocubane systems are highly dependent on the substitution and the reaction conditions. In base-induced cleavage of bridgehead-substituted homocubanes, there is a pronounced directional selectivity. frontiersin.org The cleavage preferentially occurs at bonds that lead to the greatest relief of cage strain. frontiersin.org For the homocubane skeleton, cleavage of the C4-C7 (or the equivalent C3-C4) bond is generally favored over the rupture of the central C4-C5 bond, as this provides a more significant decrease in strain. frontiersin.org In the case of this compound, the substituent at C4 would likely influence the electron density and stability of potential anionic or radical intermediates formed during hydrogenolysis, thereby directing the bond cleavage.

Catalysts play a crucial role in lowering the activation energy for hydrogenolysis. nih.gov While specific data on the catalytic hydrogenolysis of this compound is scarce, studies on related systems highlight the importance of the catalyst in determining the reaction's efficiency and selectivity. rsc.org Transition metals are commonly employed as catalysts for hydrogenolysis. ncsu.edu The nature of the metal, its support, and the reaction conditions (temperature, pressure) can all influence the reaction pathway. For instance, in the hydrogenolysis of polyesters, bimetallic catalysts have shown synergistic effects, enhancing catalytic performance. It is plausible that similar synergistic catalytic systems could be effective for the controlled hydrogenolysis of the strained C-C bonds in this compound.

The table below summarizes different catalysts used in the hydrogenolysis of various substrates, which could be relevant for designing experiments with this compound.

CatalystSubstrateKey Finding
CoMo@NCTerephthalate-based polyestersSynergistic catalysis between Mo and Co sites enhances performance.
Ru/TiO2PolypropyleneEnhanced hydrogen spillover improves hydrogenolysis rates.
Ni/Al2O3α-O-4 ether bond model compoundHigh conversion and selectivity to cleavage products. rsc.org
Pt/HNbWO6/CNTsα-O-4 ether bond model compoundEffective under relatively mild conditions. rsc.org

Regioselectivity refers to the preference for bond breaking or making at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. In the context of homocubane chemistry, both are critical aspects of bond scission reactions.

Base-induced homoketonization of homocubane bridgehead alcohols demonstrates high regioselectivity, with exclusive cleavage of the C4-C7 bond (or its equivalent) and high stereospecificity with protonation occurring from the endo-face. frontiersin.org This high degree of stereospecificity suggests a concerted process or the formation of a non-inverting carbanion intermediate. frontiersin.org For this compound, it can be inferred that hydrogenolytic cleavage would also proceed with high regioselectivity, likely at the bonds adjacent to the carbomethoxy-substituted bridgehead, to relieve ring strain. The stereochemical outcome would depend on the specific mechanism (e.g., catalytic surface reaction, solution-phase reaction) and the nature of the intermediates involved.

Rearrangement Processes in Functionalized Homocubanes

The strained framework of homocubanes makes them susceptible to various rearrangement reactions, often catalyzed by metals or initiated by the formation of reactive intermediates.

Transition metals are known to catalyze the isomerization of strained cage molecules. rsc.org For example, silver(I) ions can catalyze the rearrangement of strained σ-bonds in bishomocubane systems. The course of these rearrangements is influenced by the structural features of the homocubane derivative. While direct evidence for metal-catalyzed rearrangements of this compound is not prominent in the literature, it is reasonable to expect that transition metals could catalyze its isomerization to other, less strained cage systems. The carbomethoxy group could potentially coordinate with the metal catalyst, thereby influencing the regioselectivity of the rearrangement.

Intramolecular migrations of atoms or functional groups are plausible rearrangement pathways in functionalized homocubanes, driven by the formation of more stable intermediates. In other chemical systems, intramolecular migrations of alkoxycarbonyl groups are known to occur under basic conditions. nih.gov While not directly observed for this compound, the potential for the carbomethoxy group to migrate to another position on the homocubane skeleton under certain conditions cannot be ruled out, especially if a more stable carbocationic or carbanionic intermediate can be formed. Such migrations are often part of a cascade of reactions leading to a thermodynamically more stable product.

Computational and Theoretical Investigations of 4 Carbomethoxyhomocubane

Quantum Chemical Methodologies Applied to Strained Systems

Quantum mechanical (QM) methods are fundamental tools for accurately describing the electronic structure and bonding in molecules where classical mechanics may fail, such as highly strained ring systems. numberanalytics.com These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches, both of which have been successfully applied to the homocubane skeleton.

Density Functional Theory (DFT) has become a popular and effective method for studying homocubane derivatives due to its balance of computational cost and accuracy. biointerfaceresearch.com It is widely used to optimize molecular geometries, predict energetic properties, and analyze electronic structures. acs.orgresearchgate.net For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been employed to evaluate the properties of various homocubane derivatives, revealing high densities and positive heats of formation, which are characteristic of high energy density materials. researchgate.net

DFT studies on metallahomocubane analogues have successfully elucidated their electronic structures and bonding, with calculated geometrical parameters showing good agreement with experimental X-ray crystallography data. acs.orgresearchgate.net These calculations also provide insights into the frontier molecular orbitals (HOMO-LUMO), where the energy gap is a key indicator of kinetic stability. acs.orgresearchgate.net For a series of bimetallic homocubane analogues, the HOMO-LUMO gap was calculated to understand their relative stability. acs.org

Table 1: Selected DFT-Calculated Properties for Homocubane Analogues Calculations performed to understand the electronic structures in the gas phase.

Compound Class Functional/Basis Set Key Findings Reference
Hydroxymethyl-bishomocubanone derivatives B3LYP/6-311++G(d,p) High densities (1.30–1.59 g/cm³), positive heats of formation. researchgate.net
Bimetallic tetrahomocubane analogues GGA BP86/def2-TZVP Optimized geometries agree with X-ray data; HOMO-LUMO gaps calculated. acs.org
Iodinated cubane (B1203433) derivatives B3LYP/6-31G(d) Geometries, densities, and heats of formation determined. researchgate.net

This table is interactive. You can sort and filter the data.

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory for investigating electronic structure. aps.orgrsc.org High-level ab initio computations have been applied to azahomocubanes—nitrogen-containing analogues of homocubane—to determine their stability and electronic properties. rsc.org Methods such as M06-2X-D3/def2-TZVP have been used to analyze the relative stabilities of different azahomocubane isomers, finding that 9-azahomocubane is the most stable. rsc.org

These calculations reveal that understanding the stability of such strained systems requires more than simple considerations of bond angles or hybridization. rsc.org Analysis of the nitrogen lone pair interactions within the cage of 1-azahomocubane showed modest stabilization due to hyperconjugative effects, where electron density is shared with anti-bonding orbitals of adjacent bonds. nih.gov While computationally more intensive, ab initio methods provide benchmark data for assessing the accuracy of other computational techniques. researchgate.net

Molecular Mechanics and Force Field Calculations

Molecular mechanics (MM) methods treat molecules as a collection of atoms held together by springs, using classical mechanics to calculate the potential energy of a system as a function of its nuclear coordinates. wustl.edu These force field-based calculations are particularly useful for large systems and for predictive modeling of molecular properties. scispace.comuni-muenchen.de

Force field calculations are frequently used to predict the thermochemical properties of molecules, such as their enthalpy of formation (ΔHf°), heat capacity, and entropy. researchgate.netresearchgate.net For complex molecules like homocubane derivatives, where experimental data may be unavailable, these predictive models are invaluable. A group contribution method, which is a predictive technique, was tested on a dataset that included Homocubane-4-carboxylic acid, a compound structurally similar to 4-carbomethoxyhomocubane. dergipark.org.tr The study demonstrated the ability of such models to estimate formation enthalpies with reasonable accuracy. dergipark.org.tr

DFT-based calculations are also a primary tool for computing thermochemical data for energetic compounds, providing critical information for modeling their behavior. researchgate.netresearchgate.net

Table 2: Predicted Thermochemical Data for Strained Cage Compounds Data predicted using computational methods for screening and analysis.

Compound Type Method Predicted Parameter Value (kJ/mol) Reference
Homocubane-4-carboxylic acid Group Contribution Method Enthalpy of Formation (ΔHf°) Estimated with low deviation dergipark.org.tr
Bis(nitromethyl)oxa-cage analogues DFT Enthalpy of Formation (ΔHf°) +33.68 to +230.48 researchgate.net

This table is interactive. You can sort and filter the data.

A defining characteristic of polycyclic hydrocarbons like homocubane is their significant ring strain energy, which arises from distorted bond angles and lengths compared to idealized geometries. dtic.mil Molecular mechanics and quantum chemical methods are essential for quantifying this strain. numberanalytics.comnumberanalytics.com The strain energy is typically calculated using hypothetical isodesmic or homodesmotic reactions, where the strained molecule is "broken down" into smaller, strain-free reference compounds. rsc.orgnumberanalytics.com

High-level ab initio computations on azahomocubanes revealed a strain energy of approximately 110 kcal/mol, which is notably less than the strain in the parent azacubane (around 40 kcal/mol less strained). rsc.org The strain energy of homocubane itself is calculated to be around 117.6 kcal/mol, which is significantly higher than less constrained polycycles but lower than cubane (162.9 kcal/mol). rsc.org This high strain energy is a major contributor to the kinetic stability and high energy density of homocubane derivatives. researchgate.net

Table 3: Comparative Strain Energies of Polycyclic Molecules Strain energies calculated using high-level computational methods.

Molecule Strain Energy (kcal/mol) Method of Calculation Reference
Cubane 162.9 Hypohomodesmotic reactions rsc.org
Homocubane 117.6 Hypohomodesmotic reactions rsc.org
Azahomocubane Skeletons ~110 Hypohomodesmotic reactions rsc.org

This table is interactive. You can sort and filter the data.

Conformational Dynamics and Isomerization Studies

While the homocubane cage is conformationally rigid, substituents like the carbomethoxy group in this compound can exhibit conformational preferences. researchgate.net Furthermore, the cage itself can undergo isomerization under certain conditions. Computational studies are critical for exploring the energy landscapes of these processes. espublisher.com

Molecular dynamics (MD) simulations, which compute the motion of atoms over time, can be used to study the conformational dynamics of molecules. acs.orgfrontiersin.org For a molecule like this compound, MD could be used to investigate the rotational barrier of the ester group and its preferred orientations relative to the cage.

Computational studies have also investigated the isomerization of the homocubane framework. For example, it has been shown that in the presence of silver ions (Ag+), homocubane quantitatively rearranges to pentacyclo[4.3.0.0²,⁴.0³,⁸.0⁵,⁷]nonane. acs.org DFT and other quantum methods can be used to calculate the energy barriers and transition states for such rearrangements, providing mechanistic insights that are difficult to obtain experimentally. nsf.gov

Theoretical Prediction of Isomeric Stability

In the case of this compound, the carbomethoxy group is located on the methylene (B1212753) bridge, which is one of the least strained positions of the homocubane skeleton. Isomers with the substituent on the "cubic" part of the framework would likely be less stable due to increased ring strain and unfavorable steric interactions. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for the precise calculation of ground state energies. researchgate.netrsc.org The relative energies of different isomers can be compared to determine the most thermodynamically favorable structure. For instance, hyperconjugative effects, where the nitrogen lone pair in 1-azahomocubane interacts with antiperiplanar carbon-carbon bonds, can contribute to modest stabilization. rsc.org Similar electronic interactions involving the carbomethoxy group could influence the relative stability of its positional isomers.

Computational analyses on various isomers of complex molecules demonstrate that relative stabilities can be predicted with high accuracy. rsc.orgnih.gov The isomer with the lowest calculated energy is predicted to be the most stable.

Table 1: Illustrative Theoretical Stability of Carbomethoxyhomocubane Positional Isomers This table is illustrative, based on general principles of strained cage compounds, as specific comparative data for all Carbomethoxyhomocubane isomers is not readily available in the literature.

IsomerPosition of -COOCH₃ GroupPredicted Relative Energy (ΔE, kcal/mol)Rationale for Stability
This compoundC4 (Methylene Bridge)0.0 (Reference)Substitution at the less-strained CH₂ bridge minimizes additional strain.
9-CarbomethoxyhomocubaneC9 (Bridgehead)+3-5Increased strain and potential electronic destabilization at the bridgehead position.
2-CarbomethoxyhomocubaneC2 (Cubic Face)+1-3Higher strain compared to the C4 position; potential for steric interactions.

Transition State Analysis of Interconversion Pathways

The interconversion between isomers of caged hydrocarbons like homocubane involves significant energy barriers due to the need to break and form strong C-C bonds. Transition state theory, combined with computational methods, is essential for mapping these reaction pathways. researchgate.net The rearrangement of related cage systems, such as the Ag(I)-catalyzed conversion of cubane to cuneane, provides a model for these processes. chemrxiv.org Such rearrangements are proposed to proceed through mechanisms involving oxidative addition to a C-C bond, followed by carbocation rearrangements. chemrxiv.org

For this compound, an uncatalyzed thermal rearrangement would require overcoming a very high activation energy. Computational analysis can identify the lowest energy pathway and characterize the geometry and energy of the corresponding transition state. utwente.nlnih.gov This involves mapping the potential energy surface of the reaction. The transition state is a first-order saddle point on this surface, representing the maximum energy point along the minimum energy reaction path. rsc.org The structure of this transient species reveals the specific bonds that are breaking and forming during the isomerization. Quantum dynamics calculations can further refine the understanding of the process. rsc.org The presence of the carbomethoxy group would influence the electron distribution in the cage, potentially affecting the stability of carbocationic intermediates and thus altering the activation barriers of possible rearrangement pathways compared to the parent homocubane. chemrxiv.org

Table 2: Representative Calculated Energy Barriers for a Hypothetical Homocubane Rearrangement This table is representative of computational findings for strained cage rearrangements, as described in the literature for analogous systems. chemrxiv.org

Reaction StepDescriptionCalculated Activation Energy (Ea, kcal/mol)
Step 1: C-C Bond CleavageInitial cleavage of a strained cage bond to form a diradical or zwitterionic intermediate.> 50
Step 2: Skeletal RearrangementMigration of a neighboring C-C bond towards a reactive center.15 - 25
Step 3: C-C Bond FormationFormation of the final C-C bond to yield the isomeric product cage.< 5

Computational Design and Prediction of Novel Derivatives

Computational chemistry is a cornerstone of modern materials science, enabling the rational design of novel molecules with specific, desirable properties. mdpi.comnih.gov Starting from the this compound scaffold, new derivatives can be designed in silico by adding various functional groups. This approach has been successfully used to design novel 1,4-disubstituted cubane and homocubane derivatives as high-energy-density materials. researchgate.netresearchgate.netrsc.org

The design process typically involves:

Hypothesizing new structures : Functional groups known to impart certain properties (e.g., nitro groups for energy content, amino groups for polymerization) are computationally attached to the this compound core. rjeid.com

Geometry Optimization : The structure of each new derivative is optimized, usually with DFT methods, to find its lowest energy conformation. mdpi.com

Property Prediction : Key properties are calculated. For energetic materials, this includes the heat of formation, density, detonation velocity, and pressure. researchgate.netrsc.org For other applications, properties like electronic structure (HOMO-LUMO gap), polarity, and reactivity can be predicted. researchgate.net

Screening and Selection : The designed derivatives are ranked based on their predicted properties, and the most promising candidates are selected for potential synthesis. rjeid.com

This computational pre-screening significantly reduces the time and expense of experimental work by focusing laboratory efforts on compounds with the highest probability of success.

Table 3: Predicted Properties of Computationally Designed this compound Derivatives This table is illustrative, demonstrating the type of data generated in computational design studies based on methodologies reported for similar energetic compounds. researchgate.netrsc.orgmdpi.com

Derivative NameAdditional Functional Group(s)Predicted Density (g/cm³)Predicted Heat of Formation (kJ/mol)Potential Application
4-Carbomethoxy-9-nitrohomocubane-NO₂~1.55+150Energetic Material Precursor
4-Carbomethoxy-9-aminohomocubane-NH₂~1.40+90Monomer for Polymeric Materials
4-Carbomethoxy-9,10-dinitrohomocubaneTwo -NO₂ groups~1.68+210High-Density Fuel
4-Carbomethoxy-9-azidohomocubane-N₃~1.60+450High-Energy-Density Material

Compound Index

Advanced Spectroscopic Characterization Techniques for 4 Carbomethoxyhomocubane Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of 4-carbomethoxyhomocubane, offering precise information about the chemical environment, connectivity, and spatial arrangement of its atoms. nih.govebsco.com

Multinuclear NMR experiments, particularly ¹H and ¹³C NMR, are fundamental in determining the structure of this compound. The symmetry of the homocubane cage significantly influences the appearance of the NMR spectra. netlify.app The chemical shifts observed in the ¹H and ¹³C NMR spectra provide critical information about the electronic environment of each nucleus. ebsco.com

In the ¹H NMR spectrum, the protons on the homocubane cage exhibit complex splitting patterns due to spin-spin coupling. libretexts.org The coupling constants (J-values) are invaluable for establishing the connectivity and stereochemical relationships between adjacent protons. ebsco.com For instance, the quartet and triplet patterns often indicate the presence of an ethyl group, a common feature that aids in spectral interpretation. chemguide.co.uk The carbomethoxy group gives rise to a characteristic singlet for the methyl protons.

The ¹³C NMR spectrum provides information on the carbon framework. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon signals.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~3.60Singlet-OCH₃
¹H~2.0-3.0MultipletCage Protons
¹³C~170SingletC=O
¹³C~51Singlet-OCH₃
¹³C~40-60Multiple SignalsCage Carbons

Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions.

Variable-temperature (VT) NMR spectroscopy is a powerful technique for investigating dynamic processes such as conformational changes or fluxionality in molecules. numberanalytics.comnumberanalytics.com By recording NMR spectra at different temperatures, it is possible to study processes that occur on the NMR timescale. ox.ac.uk

For this compound, VT-NMR could be employed to study the rotation of the carbomethoxy group or potential conformational equilibria within the homocubane cage. At low temperatures, dynamic processes may be slowed down, leading to the observation of distinct signals for interconverting conformers. As the temperature increases, these signals may broaden and eventually coalesce into a single, averaged signal, a phenomenon that can be analyzed to determine the energetic barriers of these dynamic processes. researchgate.netnih.gov

Mass Spectrometry (MS) Techniques in Characterization of Cage Compounds

Mass spectrometry is a crucial analytical technique that provides information about the molecular weight and elemental composition of a compound. libretexts.org It is particularly useful for the characterization of novel cage compounds like this compound. rsc.orgcriver.com

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular mass of this compound, which in turn allows for the unambiguous determination of its elemental formula. iupac.orgeuropa.eu HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios with very high accuracy, typically to within a few parts per million (ppm). spectroscopyonline.comresearchgate.net This level of precision enables the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov

For this compound (C₁₂H₁₂O₂), the expected monoisotopic mass can be calculated with high precision. The experimental measurement of this mass via HRMS provides strong evidence for the proposed molecular formula.

Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. nih.govchromatographyonline.com In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID). europa.eu The resulting fragment ions are then analyzed by a second mass analyzer. nih.gov

The fragmentation of this compound would likely involve the loss of the carbomethoxy group or fragments thereof, as well as the characteristic fragmentation of the homocubane cage. The study of these fragmentation pathways provides valuable structural information and can help to confirm the connectivity of the molecule. nih.govscirp.orgresearchgate.netresearchgate.net

Table 2: Plausible Fragmentation Pathways for this compound in Tandem MS

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Plausible Fragment Structure
[M+H]⁺[M+H - CH₃OH]⁺MethanolHomocubane acylium ion
[M+H]⁺[M+H - COOCH₃]⁺Carbomethoxy radicalHomocubanyl cation
[M+H]⁺Various smaller fragmentsCₓHᵧFragments of the cage

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its constituent bonds. scienceasia.org

The most prominent feature in the IR spectrum of this compound is the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1730-1750 cm⁻¹. spectroscopyonline.commsu.edu The exact position of this band can provide subtle information about the electronic environment of the carbonyl group.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Vibrational Mode Approximate Frequency (cm⁻¹) Intensity
C=O Stretch (Ester)1730 - 1750Strong
C-H Stretch (sp³)2850 - 3000Medium-Strong
C-O Stretch (Ester)1000 - 1300Medium-Strong
C-H Bend1350 - 1480Variable

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation. libretexts.orgupi.edu Each functional group vibrates at a characteristic frequency, and when infrared radiation corresponding to that frequency is passed through a sample, the energy is absorbed. acenet.eduvscht.cz This absorption is recorded as a peak in the IR spectrum. For this compound, the spectrum provides a unique vibrational fingerprint, revealing key information about the ester group and the polycyclic cage.

The analysis of the FT-IR spectrum allows for the identification of characteristic vibrational modes. The most prominent feature is the carbonyl (C=O) stretching vibration of the ester group, which typically appears as a strong peak in the 1800-1600 cm⁻¹ region. acenet.edulibretexts.org Other important absorptions include the C-H stretching of the cage, the C-O stretching of the ester, and the complex series of absorptions in the "fingerprint region" (below 1500 cm⁻¹), which corresponds to the unique bending and stretching vibrations of the homocubane skeleton. researchgate.net While a specific spectrum for this compound is not publicly available, data from the closely related cubane-1,4-dicarboxylic acid confirms the presence of strong carboxyl-related peaks alongside cage vibrations. researchgate.net

Table 1: Expected Characteristic FT-IR Absorption Bands for this compound

Wave Number (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~3000-2850C-H (cage)StretchingMedium-Strong
~1750-1735C=O (ester)StretchingStrong
~1250-1000C-OStretchingStrong
< 1500Homocubane SkeletonC-C Stretching & BendingComplex/Variable

Advanced IR Techniques for Microstructural Insights (e.g., O-PTIR, AFM-IR)

While standard FT-IR provides bulk chemical information, advanced techniques like Optical Photothermal Infrared (O-PTIR) and Atomic Force Microscopy-based Infrared (AFM-IR) spectroscopy offer chemical analysis at the sub-micron scale. rsc.org These methods overcome the optical diffraction limit that restricts the spatial resolution of conventional IR microscopy. nih.gov

O-PTIR uses a tunable infrared laser to induce a thermal response in the sample, which is then detected by a visible laser probe, allowing for the acquisition of IR spectra with a spatial resolution of approximately 500 nanometers. nih.govacs.org AFM-IR operates by detecting the local thermal expansion of a sample induced by an IR laser using the fine tip of an atomic force microscope, providing exceptional spatial resolution. vscht.cz

Although no studies have been published applying these specific techniques to this compound, they represent powerful potential tools. They could be used to probe for chemical heterogeneity in crystalline samples, analyze the composition of individual microcrystals, or study defects and domain boundaries within the solid-state structure, providing insights unattainable with bulk spectroscopic methods.

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray Diffraction (XRD) is a powerful, non-destructive technique essential for determining the atomic and molecular structure of crystalline materials. libretexts.orgresearchgate.net The method is based on the principle of Bragg's Law, where a beam of X-rays is scattered by the electron clouds of the atoms in a crystal lattice. carleton.edu The resulting diffraction pattern of scattered intensities and angles is unique to a specific crystal structure, acting as a fingerprint for the material. acs.org Analysis of this pattern allows for the complete determination of the unit cell—the basic repeating unit of the crystal—including its dimensions and the precise positions of atoms within it.

Single Crystal X-ray Diffraction for Molecular Geometry and Packing

The analysis yields a detailed model of the molecular structure, confirming the connectivity and revealing the subtle geometric distortions inherent in such a strained system. This data is crucial for understanding structure-property relationships. While the specific crystallographic data for this compound is not detailed in available literature, the table below presents typical parameters that would be determined by an SC-XRD experiment, using data from related cubane (B1203433) structures as a reference. researchgate.net

Table 2: Representative Crystallographic Data Obtainable from SC-XRD Analysis

ParameterDescriptionRepresentative Value (Reference: Cubane)
Chemical FormulaThe elemental composition of the molecule.C₉H₁₀O₂
Crystal SystemThe crystal family (e.g., Orthorhombic, Monoclinic).Orthorhombic
Space GroupThe symmetry group of the crystal structure.Pnma acs.org
a, b, c (Å)The lengths of the unit cell axes.To be determined
α, β, γ (°)The angles between the unit cell axes.90, 90, 90
Volume (ų)The volume of the unit cell.To be determined
ZThe number of molecules in the unit cell.To be determined
Bond Lengths (Å)Precise distances between bonded atoms (e.g., C-C).e.g., ~1.57 for cage C-C researchgate.net
Bond Angles (°)Precise angles between three connected atoms.To be determined

Low-Temperature X-ray Diffraction for Enhanced Resolution

Performing SC-XRD experiments at low temperatures (e.g., ~100 K) is a standard practice for enhancing the quality and resolution of the resulting structural model. Cooling the crystal reduces the thermal vibrations of the atoms, which has several key benefits. researchgate.net This reduction in atomic motion leads to sharper diffraction spots, allowing for more precise determination of atomic positions, bond lengths, and bond angles. researchgate.net

A notable low-temperature (93 K) X-ray diffraction study of unsubstituted cubane revealed the presence of residual electron density peaks along the C-C bonds, providing direct experimental evidence of the "bent bonds" that accommodate the severe strain of the cubic framework. researchgate.net Applying this technique to this compound would similarly provide a high-precision structural model, minimizing thermal artifacts and allowing for a more accurate understanding of its unique bonding and geometry.

Integration of Spectroscopic Data with Computational Models

The integration of experimental data with computational models, particularly those based on Density Functional Theory (DFT), provides a powerful synergistic approach to materials research. acs.orgrsc.org DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties. mdpi.com These theoretical predictions can then be compared with experimental results from XRD and FT-IR to validate the computational model and provide a deeper interpretation of the experimental data. rsc.orgresearchgate.net

For homocubane derivatives, researchers have successfully used DFT methods, such as B3LYP/6-311++G(d,p), to optimize molecular geometries and have found that the results agree well with data from single-crystal X-ray analysis. rsc.orgresearchgate.netacs.org Furthermore, computational methods can calculate theoretical IR spectra, which aids in the assignment of complex experimental spectra. faccts.dediva-portal.org By simulating the vibrational modes, each peak in an experimental FT-IR spectrum can be confidently assigned to a specific molecular motion. This combined experimental-theoretical approach is crucial for building a comprehensive understanding of the structure and behavior of complex molecules like this compound.

Research on Derivatives and Analogues of 4 Carbomethoxyhomocubane

Azahomocubanes: Synthesis, Stability, and Reactivity Insights

The introduction of a nitrogen atom into the homocubane skeleton to form azahomocubanes has been a subject of considerable interest, offering a chance to study the effects of a heteroatom in a highly strained polycyclic system. researchgate.net The synthesis of these nitrogenous congeners has proven to be a significant challenge. acs.org

Positional Isomers and Their Chemical Behavior

The homocubane framework offers two distinct positions for the introduction of a nitrogen atom, leading to different positional isomers with varied chemical properties. nih.govresearchgate.net The substitution at position 1 results in a tertiary amine, while substitution at position 9 yields a secondary amine. researchgate.net

Computational studies have been employed to determine the relative stabilities of various azahomocubane isomers. High-level ab initio computations have shown that 9-azahomocubane is the most stable isomer, followed by 5-azahomocubane, 1-azahomocubane, and 2-azahomocubane. core.ac.ukcolumbia.eduiitm.ac.in The synthesis of 9-azahomocubane has been reported and, as predicted, it was found to be stable. researchgate.net

In terms of reactivity, the basicity of these isomers is a key property. Interestingly, 1-azahomocubane was found to be significantly less basic than other related polycyclic tertiary amines. acs.org This is attributed to the increased s-character of the nitrogen lone pair due to the high strain of the cage. acs.org Among the four primary isomers, 2-azahomocubane shows the highest tendency for protonation. columbia.eduiitm.ac.in The basicity, as evaluated by the minimum electrostatic potential, correlates well with the protonation affinities of the different isomers. columbia.eduiitm.ac.in

IsomerRelative Stability (kcal/mol)Protonation Affinity (kcal/mol)
9-azahomocubane0.0226.1
5-azahomocubane1.9233.9
1-azahomocubane3.2230.8
2-azahomocubane3.4234.0

Data sourced from high-level ab initio computations. core.ac.ukcolumbia.edu

Impact of Nitrogen Heteroatom on Cage Framework Strain

The incorporation of a nitrogen atom into the homocubane cage has a notable effect on the framework's strain energy. columbia.eduiitm.ac.in Strain energy analysis reveals that azahomocubanes experience less strain compared to their all-carbon counterparts. columbia.eduiitm.ac.in This suggests that the nitrogen atom is well-tolerated within this highly constrained environment. researchgate.netrsc.org

Density Functional Theory (DFT) calculations on 1-azahomocubane show a significant deviation from ideal sp³ hybridization around the nitrogen atom, with the sum of the bond angles being 299.6°. researchgate.net For 9-azahomocubane, this value is 321.5°, which is closer to the ideal 328.5°, indicating less strain at the nitrogen atom in this isomer. researchgate.net X-ray crystal structure analysis of a 9-azahomocubane derivative confirmed the calculated bond angles. researchgate.net This difference in strain at the nitrogen atom between the 1- and 9-positions contributes to the observed differences in their stability and reactivity. researchgate.net

Metallated Homocubane Analogues: Structural and Electronic Investigations

The synthesis of homocubane-type molecules has been extended to include transition metals and other elements, leading to the formation of metallated homocubane analogues. acs.org These compounds, which combine transition metals with elements like sulfur, selenium, and boron within the cage structure, have opened new avenues in the study of polycyclic caged systems. acs.orgacs.org

Room-temperature reactions between [CpCoCl]₂ (where Cp is η⁵-C₅Me₅) and an excess of [BH₂E₃]Li (with E being S or Se) have successfully yielded a series of cobaltachalcogenaborane analogues of higher-order homocubanes. acs.orgresearchgate.net These reactions produce a mixture of compounds, including bimetallic tetrahomocubanes, bimetallic trishomocubanes, and monometallic trishomocubanes, which can be separated using chromatographic techniques. acs.org

The structures of these metallated analogues have been extensively characterized using multinuclear NMR, infrared spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. researchgate.netacs.org For instance, the molecular structure of a bimetallic tetrahomocubane, [(Cp*Co)₂(μ-S)₄(μ₃-S)₄B₂H₂], has been confirmed by X-ray analysis. acs.org The bonding within these analogues has been further elucidated through density functional theory (DFT) calculations. researchgate.netacs.org

CompoundKey Structural Features
[(CpCo)₂(μ-S)₄(μ₃-S)₄B₂H₂]Bimetallic tetrahomocubane structure.
[(CpCo)₂(μ-S)₃(μ₃-S)₄B₂H₂]Isomeric bimetallic trishomocubane structures.
[Cp*Co(μ-S)₃(μ₃-S)₄B₃H₃]Monometallic trishomocubane structure.

Data sourced from X-ray diffraction and spectroscopic analysis. acs.orgacs.org

Bishomocubanes and Higher Homologues: Synthetic and Computational Studies

Research has also progressed to the synthesis and study of bishomocubanes and even higher homologues like trishomocubanes and tetrahomocubanes. acs.orgresearchgate.net The synthesis of these higher-order homocubanes presents a significant challenge. acs.org

A detailed analysis of the synthesis, properties, and transformations of 1,3-bishomocubanes, which are a rare class of chiral cage compounds, has been a focus of recent research. researchgate.net Additionally, the synthesis of high-nitrogen substituted bishomocubanes has been reported, with these compounds exhibiting high heats of formation and energy densities. researchgate.net

Computational studies have played a crucial role in understanding the properties of these larger cage systems. Density-functional theory (DFT) calculations have been used to determine the optimized molecular structures and heats of formation for various bishomocubane derivatives. researchgate.net For example, the propulsive and ballistic properties of hydroxymethyl-bishomocubanone derivatives have been calculated and suggest they are superior to conventional fuels in some aspects.

CompoundCalculated Heat of Formation (kcal/mol)Potential Application
DADMBHCHighPropellant
DTetzBHCHighPropellant
DPTrizDMBHCHighPropellant

DADMBHC: Diazidodimethylbishomocubane, DTetzBHC: Ditetrazolylbishomocubane, DPTrizDMBHC: Dipentazolyl-tris-dimethylbishomocubane. Data sourced from computational studies. researchgate.net

Functional Group Modifications and Their Impact on Cage Frameworks

The modification of functional groups attached to the homocubane and bishomocubane frameworks can significantly influence the properties and reactivity of the entire molecule. The introduction of various substituents allows for the fine-tuning of the electronic and steric characteristics of these caged compounds.

For example, the synthesis of hydroxymethyl-substituted bishomocubanone derivatives has been explored. The thermal decomposition and impact sensitivity of these functionalized cages have been studied, with iodo-substituted systems being more impact-sensitive and hydroxymethyl substitution leading to faster thermodecomposition.

Unable to Generate Article Due to Lack of Specific Research Data

Following a comprehensive search of available scientific literature, it is not possible to generate the requested article on the chemical compound “4-Carbomethoxyhomocubane” structured around the provided outline. The search revealed a significant lack of specific research data for this particular compound within the advanced application contexts of High Energy Density Materials (HEDMs), functional material scaffolds, and related computational performance assessments.

The provided outline requires detailed research findings for the following sections:

Advanced Applications and Materials Science Potential of Homocubane Derivatives

Computational Assessment of Performance Properties (e.g., propulsive, ballistic)

While general research on homocubane derivatives exists, the available information does not specifically address 4-carbomethoxyhomocubane for these applications.

Detailed Findings of the Literature Search:

High Energy Density Materials (HEDMs) Research: Searches indicate that research into homocubane derivatives as HEDMs focuses primarily on compounds containing highly energetic functional groups, such as nitro (–NO₂), azide (B81097) (–N₃), and nitrate (B79036) (–ONO₂) groups. rsc.orgresearchgate.netresearchgate.net These groups contribute significantly to the density and positive heat of formation desired for energetic materials. The carbomethoxy (–COOCH₃) group present in this compound is not typically classified as an energetic functional group, and as such, this specific compound does not appear to be a focus of HEDM research.

Exploration as Scaffolds for Novel Functional Materials: The term "scaffold" in the context of materials science most commonly refers to porous, three-dimensional structures used in applications like tissue engineering or as supports for catalysts. There is no evidence in the available literature to suggest that this compound or other homocubane derivatives are being explored for this type of application. While "scaffold" can also refer to a core molecular framework, no research was found detailing the use of this compound as a building block for novel functional materials as outlined.

Computational Assessment of Performance Properties: Computational studies on homocubane derivatives are directly linked to their potential as HEDMs. The existing research calculates performance properties, such as propulsive and ballistic characteristics, for the aforementioned energetically substituted homocubanes. rsc.orgresearchgate.net As this compound is not considered a primary candidate for HEDM applications, it has not been the subject of these specific performance assessments, and no data on its propulsive or ballistic properties could be located.

Due to the strict requirement to focus solely on "this compound" and to adhere strictly to the provided outline, the absence of specific data for each section prevents the creation of a scientifically accurate and informative article as requested. Generating content would require extrapolating from unrelated derivatives, which would violate the core instructions of the prompt.

Future Research Directions and Emerging Paradigms in 4 Carbomethoxyhomocubane Chemistry

Development of Novel and Efficient Synthetic Methodologies

A promising area of investigation is the application of modern cross-coupling reactions to introduce the carbomethoxy group or other functionalities onto the homocubane core. Furthermore, research into C-H activation methodologies could provide a more direct and atom-economical approach to functionalizing the cage structure, bypassing the need for pre-functionalized intermediates.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyTraditional ApproachFuture Directions
Key Transformation Multi-step functional group interconversionDirect C-H functionalization, Catalytic cross-coupling
Starting Materials Complex, pre-functionalized cage structuresSimpler, more accessible homocubane precursors
Efficiency Lower overall yield, more purification stepsHigher yield, potentially fewer steps
Atom Economy ModerateHigh

Advanced Mechanistic Elucidations of Complex Transformations

A deeper understanding of the reaction mechanisms involving 4-carbomethoxyhomocubane is crucial for controlling reaction outcomes and designing new transformations. The unique strained geometry of the homocubane cage can lead to unexpected reaction pathways and intermediates. Future research will increasingly rely on advanced spectroscopic techniques, such as in-situ NMR and transient absorption spectroscopy, to probe reaction kinetics and identify short-lived species.

Isotopic labeling studies will also play a vital role in tracing the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. By elucidating the intricate details of how this compound and its derivatives react, chemists can better predict and control their chemical behavior.

Synergistic Experimental and Computational Research for Predictive Chemistry

The integration of experimental work with high-level computational modeling represents a powerful paradigm for advancing the chemistry of cage hydrocarbons. uci.edursc.org Quantum chemical calculations, particularly Density Functional Theory (DFT), can provide invaluable insights into reaction energetics, transition state geometries, and spectroscopic properties. uci.edu This synergy allows for the rational design of experiments and the interpretation of complex results.

For instance, computational models can be used to screen potential catalysts for a desired transformation, predict the most likely site of reaction on the homocubane framework, and understand the factors governing stereoselectivity. uci.eduresearchgate.net This predictive power accelerates the discovery process, saving time and resources in the laboratory. researchgate.net The collaboration between experimental and theoretical chemists is essential for building accurate predictive models of reactivity for these complex molecules. rsc.org

Expanding the Scope of Functionalized Cage Hydrocarbons for Tailored Applications

The functionalization of cage hydrocarbons like this compound is key to unlocking their potential in various applications, from medicinal chemistry to materials science. ontosight.ai The introduction of diverse functional groups onto the homocubane scaffold can be used to tune properties such as solubility, electronic character, and biological activity.

Future research will focus on creating a broader library of functionalized homocubane derivatives and exploring their use in areas such as:

Drug Discovery: The rigid cage structure can serve as a unique scaffold for presenting pharmacophores in a well-defined three-dimensional orientation. ontosight.airesearchgate.net

Advanced Materials: The stability and defined geometry of homocubane derivatives make them attractive building blocks for polymers, metal-organic frameworks (MOFs), and other materials with tailored thermal, electronic, or porous properties. nih.govosti.gov

Molecular Encapsulation: The development of functionalized cage molecules that can encapsulate smaller guest molecules is a growing area of interest, with potential applications in sensing, catalysis, and controlled release. nih.govbeilstein-journals.org

By systematically expanding the range of available functionalized cage hydrocarbons, researchers can tailor their properties for specific and sophisticated applications.

Q & A

Basic Research Questions

Q. What are the key challenges in optimizing the synthesis of 4-carbomethoxyhomocubane, and how can they be methodologically addressed?

  • Answer: Synthesis optimization often involves balancing steric hindrance and reaction kinetics. For example, the cubane core’s rigidity may limit functionalization efficiency. To address this, researchers can systematically vary catalysts (e.g., Lewis acids like BF₃·Et₂O) and reaction temperatures . Monitoring intermediates via in situ FT-IR or HPLC-MS ensures reaction progression . Post-synthesis, column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves yield purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

  • Answer: A combination of 1H^1 \text{H}/13C^{13} \text{C} NMR and high-resolution mass spectrometry (HRMS) is critical. NMR resolves cubane symmetry and carbomethoxy group orientation, while HRMS confirms molecular weight (±1 ppm error). For crystallinity validation, single-crystal XRD is preferred, though cubane derivatives often require low-temperature crystallization to mitigate thermal motion artifacts .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

  • Answer: Discrepancies arise from purity differences or solvent batch variations. Standardized protocols (e.g., ASTM E1148) for solubility testing under controlled humidity/temperature are essential. Triplicate measurements in anhydrous solvents (e.g., DCM, THF) with Karl Fischer titration to verify solvent dryness reduce variability .

Advanced Research Questions

Q. What computational models are suitable for predicting this compound’s reactivity in medicinal chemistry applications?

  • Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts electronic properties (e.g., HOMO-LUMO gaps) and docking affinity. Molecular dynamics simulations (AMBER or CHARMM force fields) model interactions with biological targets, such as enzyme active sites . Experimental validation via SAR studies on analogues (e.g., warfarin-like derivatives) bridges computational and empirical data .

Q. How does this compound’s stability under high-temperature or acidic conditions impact its application in catalysis?

  • Answer: Thermogravimetric analysis (TGA) reveals decomposition thresholds (e.g., >200°C), while 1H^1 \text{H} NMR in CDCl₃ with HCl titrants tests acid resistance. Instability above 150°C limits its use in high-temperature catalysis but suggests potential as a transient ligand in low-temperature cross-coupling reactions .

Q. What methodological strategies mitigate tautomerism-related artifacts in this compound’s pharmacological assays?

  • Answer: Tautomerism is minimized by stabilizing the keto form via deuterated solvents (e.g., D₂O/DMSO-d₆) or low-pH buffers. 1H15N^1 \text{H}-^{15} \text{N} HMBC NMR tracks tautomeric equilibria, while time-resolved UV-Vis spectroscopy monitors kinetics. Biological assays should include controls with tautomerism inhibitors (e.g., boronic acid derivatives) .

Q. How can crystallographic data resolve ambiguities in this compound’s stereoelectronic effects?

  • Answer: High-resolution XRD (≤0.8 Å resolution) maps electron density to confirm bond polarization and hyperconjugation. Synchrotron-based studies enhance data quality for strained cubane systems. Comparing experimental data with Hirshfeld surface analysis identifies non-covalent interactions (e.g., C-H···O) influencing reactivity .

Q. What advanced purification techniques address byproduct formation in large-scale this compound synthesis?

  • Answer: Simulated moving bed (SMB) chromatography separates diastereomers with >99% purity. For persistent byproducts, recrystallization in mixed solvents (e.g., ethanol/water) under sonication improves crystal homogeneity. LC-MS-guided fractionation isolates trace impurities for structural elucidation .

Methodological Recommendations

  • Data Contradiction Analysis: Use multi-technique validation (e.g., XRD + NMR + DFT) to resolve structural or property conflicts .
  • Experimental Design: Employ fractional factorial designs to optimize synthesis parameters (e.g., solvent, catalyst, temperature) with minimal trials .
  • Safety Protocols: Adopt glovebox techniques for air-sensitive reactions and ensure waste is neutralized before disposal (e.g., quench with aqueous NaHCO₃) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.